3-(2-Chloropyridin-3-yl)propanoic acid
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Description
3-(2-Chloropyridin-3-yl)propanoic acid is a chemical compound with the molecular formula C8H8ClNO2 . It has a molecular weight of 185.61 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8ClNO2/c9-7-5-6 (3-4-10-7)1-2-8 (11)12/h3-5H,1-2H2, (H,11,12) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 344.0±27.0 °C . Its density is predicted to be 1.339±0.06 g/cm3 . The pKa value is predicted to be 4.25±0.10 .Scientific Research Applications
Asymmetric Synthesis and Chiral Intermediates
3-(2-Chloropyridin-3-yl)propanoic acid serves as a building block in asymmetric synthesis, notably in the creation of chiral intermediates for antidepressant drugs. The use of various microbial reductases has been explored to convert related chloro compounds into their respective (S)-alcohols with high enantioselectivity. This approach, utilizing recombinant yeast reductase, exemplifies the potential of this compound derivatives in the pharmaceutical industry for the synthesis of chirally pure compounds, which are crucial in drug development due to their enantiospecific activity (Y. Choi et al., 2010).
Coordination Chemistry and Radiopharmaceutical Development
The compound and its derivatives play a significant role in coordination chemistry, particularly in the formation of complexes with metals such as rhenium(I) and technetium(I). These complexes, utilizing NSO-type chelators derived from the acid, are pivotal in the development of new radiopharmaceuticals. Their structural characterization and radiochemistry studies open avenues for targeted 99mTc radiopharmaceuticals, showcasing the versatility of this compound in medical imaging and diagnostic applications (G. Makris et al., 2012).
Anticancer Research and Therapeutic Agents
In anticancer research, derivatives of this compound have been studied for their potential as therapeutic agents. For instance, the synthesis of trans-Pt(II) complexes with coordinated 3-(pyridin-3-yl)propanoic acid ligand showcases a novel approach to developing anticancer compounds. These complexes, particularly those with perfluorinated chains, are investigated for their thermoactivatable properties, stability, and antiproliferative activity, indicating the role of this compound derivatives in the search for new cancer treatments (S. Cabrera et al., 2019).
Advanced Materials and Molecular Engineering
The acid and its derivatives contribute to the field of advanced materials, particularly in the engineering of organic sensitizers for dye-sensitized solar cell (DSSC) applications. By designing novel unsymmetrical organic sensitizers that incorporate derivatives of this compound, researchers have achieved significant improvements in the efficiency of DSSCs. These findings underline the importance of molecular engineering in the development of renewable energy technologies, where this compound derivatives serve as key components in the creation of efficient and sustainable solar cells (D. Hagberg et al., 2008).
Properties
IUPAC Name |
3-(2-chloropyridin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-2,5H,3-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKNTJOROSPHDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256822-91-9 |
Source
|
Record name | 3-(2-chloropyridin-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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